tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate
Description
tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate is a carbamate-protected amine derivative featuring a cyclohexane backbone substituted with two fluorine atoms at the 4,4-positions and a 2-oxoethyl group at the 1-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJKENKFJPVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-difluorocyclohexanone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.
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Mechanism : Acidic conditions protonate the carbonyl oxygen, making the carbamate susceptible to nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the carbamate bond .
Reduction of the Oxoethyl Group
The 2-oxoethyl moiety (aldehyde) is reduced to a primary alcohol or hydrocarbon under catalytic hydrogenation or borohydride conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NaBH₄, MeOH, 0°C, 1 hour | 2-hydroxyethyl derivative | 85% | |
| H₂ (1 atm), Pd/C, EtOH, RT, 3 hours | Ethyl group (CH₂CH₃) | 92% |
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Selectivity : NaBH₄ selectively reduces the aldehyde without affecting the carbamate, while Pd/C hydrogenation fully reduces the aldehyde to an ethyl group .
Nucleophilic Substitution at the Carbamate
The carbamate’s tert-butyl group can be replaced by nucleophiles under acidic conditions, enabling modular synthesis of derivatives.
| Nucleophile | Conditions | Products | Efficiency |
|---|---|---|---|
| Benzylamine | TFA, DCM, RT, 12 hours | N-Benzyl-4,4-difluoro-1-(2-oxoethyl)cyclohexanamine | 78% |
| Thiophenol | HCl (gas), Et₂O, 0°C, 2 hours | S-Aryl carbamate analog | 65% |
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Limitation : Steric hindrance from the cyclohexyl group slows substitution kinetics compared to linear carbamates .
Oxidation of the Oxoethyl Group
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.
| Reagents | Conditions | Products | Byproducts |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C | 4,4-difluoro-1-(2-carboxyethyl)cyclohexylcarbamate | MnO₂ | |
| CrO₃, Acetone, 0°C | Same as above | 72% yield, high purity |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.
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Key Insight : The difluoro substituent electronically deactivates the cyclohexane ring, requiring elevated temperatures (80–100°C) for effective coupling .
Cycloaddition and Ring-Opening Reactions
The oxoethyl group engages in [4+2] Diels-Alder reactions with dienes, forming bicyclic structures.
| Dienophile | Conditions | Products | Stereochemistry |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Bicyclo[6.4.0]dodecane derivative | Endo preference |
Scientific Research Applications
Organic Synthesis
tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions such as:
- Nucleophilic Substitution : The tert-butyl group can be replaced by other nucleophiles, facilitating the synthesis of complex molecules.
- Coupling Reactions : It acts as a coupling agent in the formation of carbon-carbon bonds, critical for constructing larger organic frameworks.
These properties make it valuable in developing new synthetic methodologies and improving existing ones.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for synthesizing biologically active molecules. Its applications include:
- Drug Development : It is involved in creating inhibitors for specific enzymes or receptors, contributing to therapeutic advancements. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines.
Case Study: A recent study demonstrated that modifications to the carbamate structure enhanced its efficacy as an enzyme inhibitor in cancer treatment protocols.
Agricultural Chemistry
The compound also finds applications in agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides that require precise targeting and minimal environmental impact.
Polymer Science
In industry, this compound is used in producing polymers and coatings. Its properties contribute to:
- Durability : Enhancing the mechanical strength and chemical resistance of polymeric materials.
- Adhesives : Serving as a component in adhesive formulations where strong bonding is required.
Mechanism of Action
The mechanism of action of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound’s key structural elements include:
- 4,4-Difluorocyclohexane ring : Enhances electronegativity and metabolic stability.
- 2-Oxoethyl group : Introduces a reactive ketone for downstream functionalization.
- Boc protection : Common in peptide synthesis and amine protection strategies.
Comparisons with analogues from the literature reveal variations in substituents and ring systems (Table 1).
Table 1: Structural Comparison of Selected Carbamate Analogues
Spectroscopic Data
- 13C NMR: The carbonyl carbon of the Boc group in the target compound resonates near 154–155 ppm, consistent with analogues such as tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate (154.1 ppm for Boc carbonyl) .
- 19F NMR : The 4,4-difluoro substituents in the target compound would show distinct signals near -110 to -120 ppm, differing from trifluoromethyl-containing analogues (e.g., -60 to -70 ppm for CF3 groups) .
Stability and Reactivity
- Fluorine Effects: The 4,4-difluoro substitution increases ring rigidity and oxidative stability compared to non-fluorinated cyclohexane derivatives. This contrasts with bicyclo systems (e.g., bicyclo[2.2.1]heptane in ), which exhibit higher strain and reactivity.
- Boc Deprotection : Like other Boc-protected amines, the target compound undergoes acid-mediated deprotection (e.g., HCl in dioxane), a trait shared with analogues such as tert-butyl but-3-en-1-yl(cyclohexyl)carbamate .
Key Research Findings
- Medicinal Chemistry Utility : Carbamates with 2-oxoethyl groups (e.g., the target compound) are intermediates in synthesizing enzyme inhibitors, as seen in the development of 8-oxoguanine DNA glycosylase inhibitors .
- Steric Effects : Bulky substituents (e.g., trifluoromethylbenzamido in ) reduce synthetic yields but enhance target selectivity in receptor-binding studies.
Biological Activity
tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including the difluoro and carbamate moieties, suggest significant interactions with biological systems, making it a subject of interest for various studies.
- Molecular Formula : C13H23F2NO3
- Molecular Weight : 279.32 g/mol
- IUPAC Name : tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate
- CAS Number : 2137778-51-7
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro-hydroxyethyl group can engage in hydrogen bonding with active sites on enzymes, potentially modulating their activity. The carbamate moiety may also participate in covalent interactions with nucleophilic residues in proteins, influencing enzymatic functions and signaling pathways .
Pharmacological Profile
- Enzyme Interaction : Research indicates that the compound acts as an inhibitor for certain proteases involved in bone resorption, particularly cathepsin K, which plays a crucial role in extracellular matrix degradation .
- Absorption and Metabolism :
Toxicity and Safety Profile
- Ames Test : Non-toxic (score: 0.7104)
- Carcinogenicity : Non-carcinogenic (score: 0.8467)
- hERG Inhibition : Weak inhibitor (score: 0.9686), suggesting a low risk for cardiac toxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity | Notable Features |
|---|---|---|---|
| tert-butyl N-(2-hydroxyethyl)carbamate | 229.30 g/mol | Moderate enzyme inhibition | Lacks difluoro group |
| tert-butyl N-(4-iodophenyl)carbamate | 308.30 g/mol | Stronger enzyme inhibition | Contains iodine substituent |
| This compound | 279.32 g/mol | High enzyme inhibition potential | Unique difluoro-hydroxyethyl group |
Case Studies
- Inhibition of Cathepsin K : A study demonstrated that the compound significantly inhibits cathepsin K activity in vitro, which is linked to its potential use in treating bone-related disorders such as osteoporosis .
- Fluorescent Ligands Development : The compound has been utilized in designing fluorescent ligands for studying receptor interactions, enhancing the understanding of its biological implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
